4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid
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Overview
Description
4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol This compound is characterized by the presence of a benzoic acid core substituted with two methoxy groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with a triazole derivative under specific conditions. . This reaction is performed under mild conditions, often in the presence of a base such as sodium ascorbate and a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation of methoxy groups leads to the formation of aldehydes or carboxylic acids.
- Reduction of the triazole ring results in various triazoline derivatives.
- Substitution reactions yield a wide range of functionalized benzoic acid derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key enzymes and receptors .
Comparison with Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 2-(2H-1,2,3-triazol-2-yl)benzoic acid
Comparison: 4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to other triazole-substituted benzoic acids, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C11H11N3O4 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-5-7(11(15)16)8(6-10(9)18-2)14-12-3-4-13-14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
VARPLQCETCKMME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N2N=CC=N2)OC |
Origin of Product |
United States |
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